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CAS No.: 215649-84-6
Cat. No.: B1600432
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Abstract

This guide provides a comprehensive framework for the ADMET (Absorption, Distribution,
Metabolism, Excretion, and Toxicity) profiling of 1-(3-Nitrophenyl)piperazin-2-one. This
compound represents a critical chemical space at the intersection of piperazinone
peptidomimetics and nitroaromatic pharmacophores. While the piperazin-2-one scaffold offers
favorable solubility and conformational rigidity compared to piperazines, the inclusion of a 3-
nitrophenyl moiety introduces specific metabolic liabilities—primarily nitro-reduction—that
require targeted validation. This document details the in silico predictive logic and the specific
in vitro protocols required to validate these predictions, ensuring a self-consistent drug
discovery workflow.

Compound Analysis & Physicochemical Profile
Structural Deconstruction

The molecule consists of a semi-rigid piperazin-2-one (ketopiperazine) core substituted at the
N1 position (amide nitrogen) with a 3-nitrophenyl group.
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o Core Scaffold: Piperazin-2-one.[1][2] Unlike piperazine, the N1 nitrogen is non-basic (amide-
like), while the N4 nitrogen remains basic (secondary amine, pKa ~8.5).

o Key Liability: The nitro group (

) is a structural alert for mutagenicity (Ames positive) and rapid metabolic clearance via
reduction to aniline.

Predicted Physicochemical Properties (In Silico)

Estimates based on fragment-based QSAR models (e.g., SwissADME, pkCSM).

Property Predicted Value Implication

Favorable for BBB penetration

Molecular Weight 221.21 g/mol )
and oral absorption.
Optimal for membrane
LogP (Lipophilicity) 11-14 permeability; unlikely to suffer

from poor solubility.

_ < 140 A2 threshold; indicates
TPSA (Topological Polar

~75 A2 high probability of high human

Surface Area) ) ) )

intestinal absorption (HIA).

Compliant with Lipinski's Rule
H-Bond Donors / Acceptors 1/4 )

of Five.

Exists as a cation at

hysiological pH (7.4), aidin

pKa (Basic) ~8.2 (N4-amine) Py g PH{7-4) J

solubility but potentially limiting

passive diffusion.

Critical Metabolic Pathways (The "Nitro Switch")

The primary ADMET challenge for 1-(3-Nitrophenyl)piperazin-2-one is the Nitro-to-Amine
switch. Unlike standard oxidative metabolism (CYP450), nitro groups are often reduced by
cytosolic nitroreductases or gut microbiota under anaerobic conditions.
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Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the toxicological
"danger zone" (Hydroxylamine intermediate).
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Experimental Validation Protocols

To validate the in silico profile, the following specific protocols must be executed. These differ
from standard screens due to the nitro group's unique requirements.

Protocol A: pH-Dependent Solubility & LogD

Rationale: The basic N4 amine creates a pH-dependent solubility profile. Standard water
solubility is insufficient.[3]

Materials:

o Test Compound: 1-(3-Nitrophenyl)piperazin-2-one (purity >95%).

o Buffers: 0.1M HCI (pH 1.2), Phosphate buffer (pH 7.4).

e Octanol (saturated with buffer).

Workflow:

» Preparation: Dissolve compound in DMSO to create a 10 mM stock.

o Shake-Flask: Add 10 pL stock to 495 pL Buffer + 495 pyL Octanol in a glass vial.

o Equilibration: Vortex for 1 hour; centrifuge at 3000 rpm for 10 min to separate phases.
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e Quantification: Analyze both phases via HPLC-UV (254 nm).

e Calculation:

Success Criteria:
e pH 7.4 LogD: Target range 0.5 — 2.0 (Ideal for oral bioavailability).
e pH 1.2 Solubility: Should be high (>1 mg/mL) due to N4 protonation.

Protocol B: Metabolic Stability (Microsomal vs.
Cytosolic)

Rationale: Standard microsomal stability assays (S9/Microsomes) primarily screen CYP450
oxidation. They often miss nitro-reduction, which occurs in the cytosol or gut. You must run a
"Cytosolic Fraction" assay.

Materials:
e Human Liver Microsomes (HLM) & Human Liver Cytosol (HLC).
o Cofactors: NADPH (for oxidative), NADH (for reductive).
o Control: 4-Nitrobenzoic acid (positive control for reduction).
Step-by-Step Methodology:
e Incubation System:
o Arm A (Oxidative): HLM (0.5 mg/mL) + NADPH + Test Compound (1 pM).

o Arm B (Reductive): HLC (1.0 mg/mL) + NADH + Test Compound (1 uM) under nitrogen
atmosphere (anaerobic promotes reduction).

o Time Points: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing
Internal Standard (IS).
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e Analysis: LC-MS/MS monitoring Parent (M+H 222) and Amine Metabolite (M+H 192).
e Interpretation:

o If rapid clearance is seen in Arm B but not Arm A, the compound is a nitro-reduction
substrate.

o Note: High reductive clearance suggests low oral bioavailability due to first-pass gut/liver
metabolism.

Protocol C: Genotoxicity Screening (Ames Test)

Rationale: Nitroaromatics are classic "structural alerts" for mutagenicity. A standard Ames test
IS mandatory early in the pipeline.

Workflow:

Strains:Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

Activation: Run with and without S9 metabolic activation.

o Crucial Detail: Nitro compounds often require specific reductive activation. Ensure S9
fraction is competent for nitro-reduction or use specific nitroreductase-overexpressing
strains (e.g., TA98NR) if standard strains are negative but toxicity is suspected.

Dosing: 5 concentrations (up to 5000 p g/plate ).

Readout: Count revertant colonies. A 2-fold increase over solvent control indicates a positive
result (Mutagenic).

Integrated ADMET Workflow

The following flowchart dictates the decision logic for advancing this compound.
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Compound:
1-(3-Nitrophenyl)piperazin-2-one

Step 1: In Silico Filter
(Lipinski, TPSA, Structural Alerts)

Step 2: Solubility/LogD
(Shake Flask)

LogD 0.5 - 3.0?

Step 3: Metabolic Stability
(Cytosol + Microsomes)

T_1/2 > 30 min?

No (Too Polar/Lipophilic)

Step 4: Ames Test
(Genotoxicity)

No (Rapid Clearance)

Ames Negative?

No (Mutagenic)

VALIDATED LEAD DISCARD / RE-DESIGN
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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